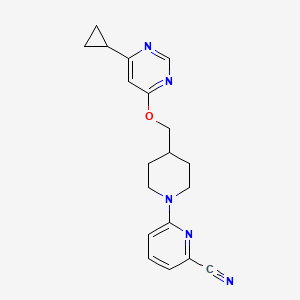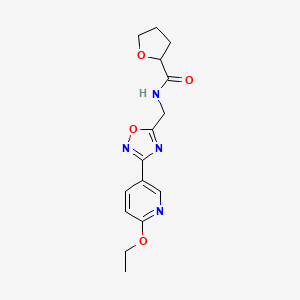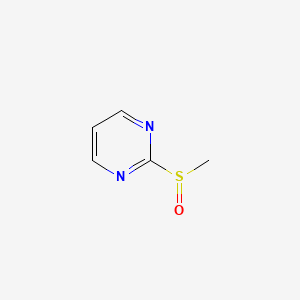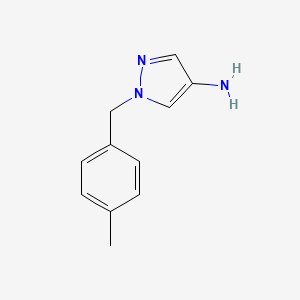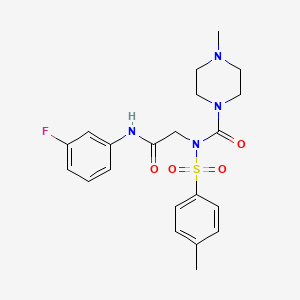
N-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H25FN4O4S and its molecular weight is 448.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Functionalized Compounds
A significant application of N-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide lies in its use as a precursor in the synthesis of functionalized compounds. For example, the synthesis and characterization of various derivatives have shown promising applications in drug discovery, particularly as anticancer and antimicrobial agents. The ability to introduce functional groups that allow further functionalization makes it a valuable building block in medicinal chemistry (Surmont et al., 2011; Kumar et al., 2009).
Anticancer Activity
Another crucial area of application is in the development of anticancer agents. Compounds derived from or related to this compound have been synthesized and tested for their cytotoxicity against various cancer cell lines. For instance, certain derivatives have shown potent cytotoxicity and potential as anticancer agents, highlighting the compound's relevance in oncological research (Deady et al., 2005; Hao et al., 2017).
Receptor Antagonist Properties
Furthermore, research into this compound derivatives has contributed to the discovery of receptor antagonists. For example, the identification of novel druglike NK1 receptor antagonists through the chemical exploration of related analogues showcases its application in neuropharmacology and the development of treatments for conditions mediated by specific receptor pathways (Di Fabio et al., 2009).
properties
IUPAC Name |
N-[2-(3-fluoroanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O4S/c1-16-6-8-19(9-7-16)31(29,30)26(21(28)25-12-10-24(2)11-13-25)15-20(27)23-18-5-3-4-17(22)14-18/h3-9,14H,10-13,15H2,1-2H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULJKMQATCZXIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)F)C(=O)N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2,4-dihydroxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B2374722.png)
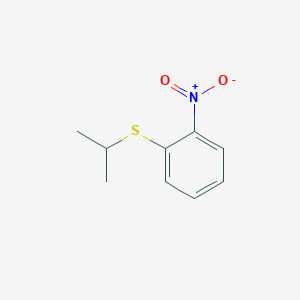
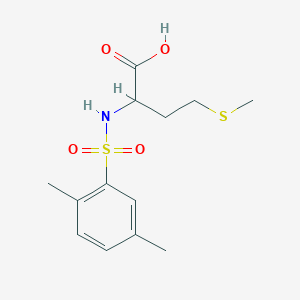
![3,4-diethoxy-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2374726.png)

![1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-methylpiperazinium dichloride](/img/structure/B2374730.png)
